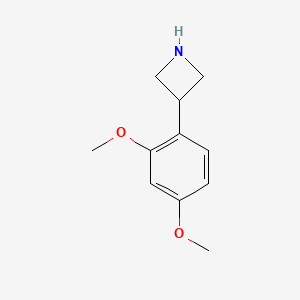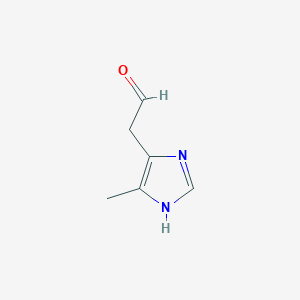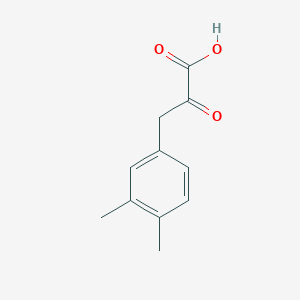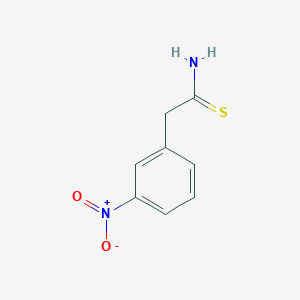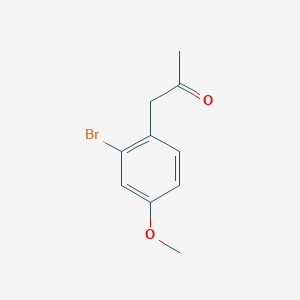![molecular formula C6H8F3N3 B13609335 1-[3-(trifluoromethyl)-1H-pyrazol-5-yl]ethan-1-amine CAS No. 1934241-60-7](/img/structure/B13609335.png)
1-[3-(trifluoromethyl)-1H-pyrazol-5-yl]ethan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[3-(trifluoromethyl)-1H-pyrazol-5-yl]ethan-1-amine is a chemical compound that belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms. The trifluoromethyl group attached to the pyrazole ring imparts unique chemical properties, making this compound of significant interest in various fields of research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(trifluoromethyl)-1H-pyrazol-5-yl]ethan-1-amine typically involves the lithiation of 1-methyl-3-(trifluoromethyl)-1H-pyrazole followed by electrophilic trapping. One common method includes the reaction of 4-ethoxy-1,1,1-trifluorobut-3-en-2-one with methyl hydrazine hydrochloride, followed by lithiation and trapping with various electrophiles .
Industrial Production Methods: Industrial production of this compound can be achieved through scalable synthetic routes that involve flow reactors. The lithiation process is optimized to avoid precipitation and ensure high yields. Bromination with N-bromosuccinimide (NBS) and subsequent functionalization are key steps in the industrial synthesis .
Analyse Chemischer Reaktionen
Types of Reactions: 1-[3-(trifluoromethyl)-1H-pyrazol-5-yl]ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethyl group can be substituted under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: N-bromosuccinimide (NBS) for bromination, followed by halogen-metal exchange reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, bromination with NBS leads to the formation of 4-bromopyrazoles, which can be further functionalized .
Wissenschaftliche Forschungsanwendungen
1-[3-(trifluoromethyl)-1H-pyrazol-5-yl]ethan-1-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of various bioactive molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition.
Medicine: Explored for its potential therapeutic properties, particularly in drug discovery.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 1-[3-(trifluoromethyl)-1H-pyrazol-5-yl]ethan-1-amine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with enzymes and receptors, potentially leading to inhibition or activation of specific pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
- 1-Methyl-3-(trifluoromethyl)-1H-pyrazole
- 1-Methyl-3-trifluoromethyl-1H-pyrazole-4-boronic acid pinacol ester
Uniqueness: 1-[3-(trifluoromethyl)-1H-pyrazol-5-yl]ethan-1-amine is unique due to the presence of the ethan-1-amine group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications in drug discovery and agrochemical development .
Eigenschaften
CAS-Nummer |
1934241-60-7 |
|---|---|
Molekularformel |
C6H8F3N3 |
Molekulargewicht |
179.14 g/mol |
IUPAC-Name |
1-[3-(trifluoromethyl)-1H-pyrazol-5-yl]ethanamine |
InChI |
InChI=1S/C6H8F3N3/c1-3(10)4-2-5(12-11-4)6(7,8)9/h2-3H,10H2,1H3,(H,11,12) |
InChI-Schlüssel |
HHZBZNKEVOBGRT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=CC(=NN1)C(F)(F)F)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Ethylimidazo[1,5-a]pyridine-1-carboxylicacidhydrochloride](/img/structure/B13609252.png)
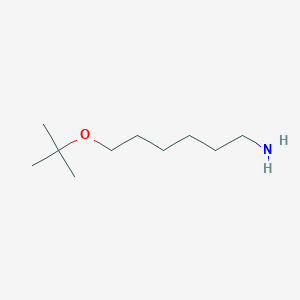

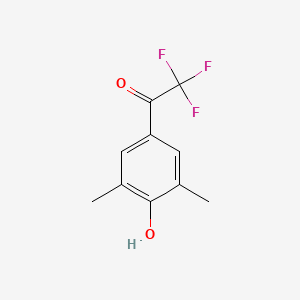

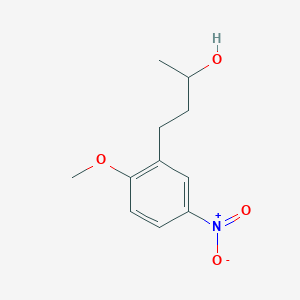
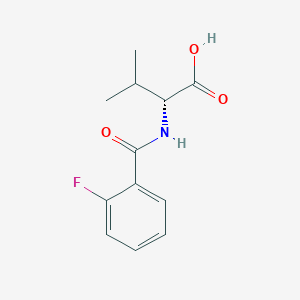
![1-[(2-Bromo-3-methoxyphenyl)methyl]piperazine](/img/structure/B13609294.png)
